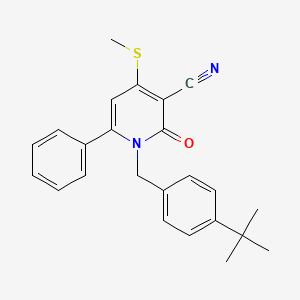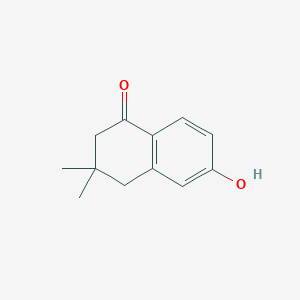
6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one
説明
6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one is a chemical compound with a unique structure that includes a hydroxyl group and a dimethyl substitution on a dihydronaphthalenone core
作用機序
Target of Action
The primary target of the compound 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one is the Bcl-2 protein . The Bcl-2 protein is a key regulator of apoptosis, and it plays a crucial role in the survival of cells .
Mode of Action
The compound this compound interacts with the Bcl-2 protein by binding to its active pockets . This interaction inhibits the function of the Bcl-2 protein, leading to the induction of apoptosis in cancer cells .
Biochemical Pathways
The compound this compound affects the apoptosis pathway. By inhibiting the Bcl-2 protein, it disrupts the balance between pro-apoptotic and anti-apoptotic proteins. This disruption triggers the release of cytochrome c from the mitochondria, leading to the activation of caspases and ultimately, cell death .
Pharmacokinetics
Similar compounds have been noted to have issues with bioavailability and toxicity
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . By inhibiting the Bcl-2 protein, it triggers a cascade of events leading to cell death, thereby exhibiting anticancer activity .
生化学分析
Biochemical Properties
6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one: plays a significant role in various biochemical reactions. It has been studied for its interaction with enzymes such as Bcl-2, a protein involved in regulating apoptosis. The compound’s ability to bind to the active pockets of Bcl-2 suggests its potential as an inhibitor, which could be valuable in cancer treatment . Additionally, it has been shown to interact with retinoic acid-metabolizing enzymes, indicating its role in modulating retinoic acid levels and influencing cellular differentiation and proliferation .
Cellular Effects
The effects of This compound on various cell types and cellular processes have been extensively studied. It has demonstrated cytotoxicity against several carcinoma cell lines, including Hela, Hepg2, and K562 . This compound influences cell function by inducing apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, particularly those related to apoptosis and cell survival, by modulating the activity of proteins such as Bcl-2 . Furthermore, it has been observed to impact gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, such as Bcl-2, inhibiting their activity and promoting apoptosis . The compound also acts as an inhibitor of retinoic acid-metabolizing enzymes, thereby increasing retinoic acid levels and influencing gene expression . These interactions result in the modulation of cellular processes, including differentiation, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit tumor growth without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity . These metabolic pathways influence the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, it may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. The compound has been observed to localize within the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions contribute to its overall effects on cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one can be achieved through several methods. One common approach involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This reaction typically requires the use of strong acids or bases to remove the methoxy group and introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
6-Methoxy-3,4-dihydro-1(2H)-naphthalenone: A precursor in the synthesis of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Exhibits similar biological activities and is used in cytotoxicity studies.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and dimethyl groups
特性
IUPAC Name |
6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-8-5-9(13)3-4-10(8)11(14)7-12/h3-5,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCPHBWFKJTXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59258-05-8 | |
| Record name | 6-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


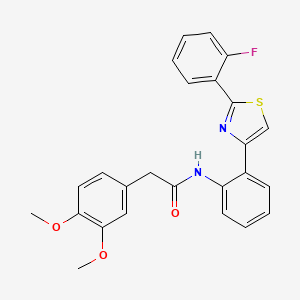
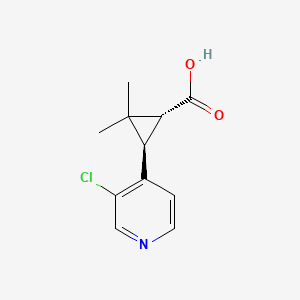
![N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea](/img/structure/B2610071.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)
![7-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2610075.png)
![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

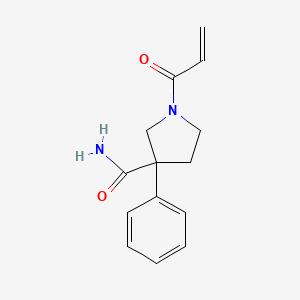
![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)
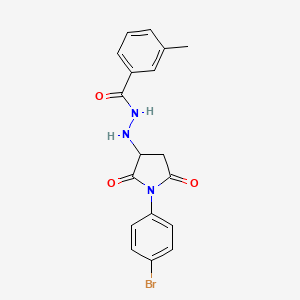
![Ethyl 4-(2-(4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzoate](/img/structure/B2610085.png)
